6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-11-7-15-16(8-12(11)2)28-21-18(20(15)26)19(14-5-4-6-23-10-14)25(22(21)27)17-9-13(3)29-24-17/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDZGBBAVBOJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the isoxazole and pyridine moieties. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison of Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
Key Findings:
Substituent Impact on Bioactivity: The pyridin-3-yl group in the target compound improves water solubility compared to purely aromatic substituents (e.g., benzyloxy groups in the thiazole-containing analog) .
Synthetic Accessibility :
- The target compound is synthesized via a one-pot multicomponent reaction with yields comparable to other derivatives (60–85% range) .
- In contrast, analogs with bulkier substituents (e.g., benzyloxy groups) require additional purification steps, such as chromatography, which lowers scalability .
Biological Potential: While the target compound’s biological activity is under investigation, related chromeno-pyrrole-diones have shown inhibitory effects on cancer cell lines (IC50 values: 1–10 μM) . Thiazole-containing analogs (e.g., ) exhibit broader antimicrobial activity but higher cytotoxicity in mammalian cells .
Biological Activity
6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocyclic rings, including a chromeno-pyrrole framework. This structural complexity is believed to contribute to its diverse biological activities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. For instance, derivatives of chromeno[4,3-b]pyrroles have demonstrated antioxidant activity in various assays, suggesting that this class of compounds may effectively scavenge free radicals and protect cellular components from oxidative damage .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. Notably, studies have reported that related compounds exhibit potent inhibitory effects on α-glucosidase with IC50 values significantly lower than standard inhibitors like acarbose. For example, one study highlighted a derivative with an IC50 of 48.65 μM against α-glucosidase . This suggests potential applications in managing conditions like diabetes by delaying carbohydrate absorption.
Antiviral Activity
Recent investigations have also pointed to antiviral properties associated with compounds in the same chemical family. For instance, certain chromeno derivatives have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, showcasing their potential as antiviral agents . This activity is particularly relevant given the ongoing global health challenges posed by viral infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Molecular Interactions : Molecular docking studies have revealed that these compounds can effectively bind to target enzymes through specific interactions with active site residues. For example, the binding affinity observed in α-glucosidase inhibition studies indicates that structural features such as the methylisoxazole moiety play a critical role in enzyme interaction .
- Antioxidative Mechanisms : The antioxidative effects are likely due to the ability of the compound to donate electrons and stabilize free radicals through resonance stabilization provided by its conjugated system .
Case Studies and Research Findings
Q & A
Q. Critical Factors :
- Solvent polarity : Polar solvents enhance solubility and regioselectivity (e.g., DMF vs. dioxane) .
- Catalysts : Pd or amine bases improve coupling efficiency .
Which spectroscopic and analytical techniques are most effective for structural characterization?
Basic Question
A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., pyridinyl protons at δ 8.5–9.0 ppm; isoxazole carbons at δ 95–110 ppm) .
- Mass Spectrometry (MS) : HRMS (ESI) validates molecular weight (e.g., calculated [M+H]⁺: 464.5 g/mol vs. observed) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C-H bends .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in fused chromeno-pyrrole systems .
How can reaction conditions be optimized to enhance regioselectivity in isoxazole and pyridine substitutions?
Advanced Question
Regioselectivity challenges arise from steric hindrance and electronic effects. Strategies include:
- Temperature modulation : Lower temperatures (e.g., 60°C) favor kinetically controlled substitution at the isoxazole 3-position .
- Catalytic systems : Pd(PPh₃)₄ improves coupling efficiency for pyridinyl groups by reducing side reactions .
- Solvent screening : Tetrahydrofuran (THF) enhances nucleophilic attack on the chromeno-pyrrole core compared to DMSO .
Case Study : A 20% yield increase was achieved by switching from DMF to THF in pyridinyl coupling reactions .
How should researchers address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Advanced Question
Discrepancies often stem from:
- Purity variations : Impurities (e.g., unreacted aldehydes) may skew bioactivity assays. Validate purity via HPLC (>95%) and NMR .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC₅₀ values from 1–50 μM) affect outcomes .
- Structural analogs : Isoxazole vs. thiazole substitutions alter target affinity (e.g., COX-2 vs. chemokine receptors) .
Resolution Strategy : Use standardized assays (e.g., NIH/3T3 fibroblasts for cytotoxicity) and compare with structurally validated analogs .
What experimental approaches are recommended to elucidate the compound’s mechanism of action in enzymatic systems?
Advanced Question
- Enzymatic assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
- Receptor binding studies : Radiolabeled ligand displacement assays (e.g., ³H-labeled ATP) to quantify competitive inhibition .
- Molecular docking : Simulate interactions with targets (e.g., chemokine receptors) using AutoDock Vina and PyMOL .
Key Finding : Similar chromeno-pyrroles inhibit TNF-α production by 70% at 10 μM via NF-κB pathway modulation .
How does the substitution pattern (e.g., methyl vs. nitro groups) impact solubility and bioavailability?
Advanced Question
- Solubility : Methyl groups enhance lipophilicity (logP ~3.5), reducing aqueous solubility. Nitro groups increase polarity but may introduce toxicity .
- Bioavailability : Pyridinyl and isoxazole moieties improve membrane permeability (PAMPA assay: Pe ~5 × 10⁻⁶ cm/s) .
- Derivatization : Introduce hydroxyl or morpholine groups to balance logP and solubility (e.g., logP reduction from 3.5 to 2.8) .
Advanced Question
- Purification : Chromatography-free isolation via crystallization (e.g., ethanol/water mixtures) is critical for gram-scale production .
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyridinyl precursor to chromeno-pyrrole core) to minimize dimerization .
- Thermal stability : Decomposition above 120°C necessitates low-temperature reflux (<80°C) .
Case Study : Scaling a one-pot reaction from 1 mmol to 10 mmol maintained 70% yield with 99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
